2-(4-Fluorobenzyloxy)-ethanol
Description
2-(4-Fluorobenzyloxy)-ethanol (C₉H₁₁FO₂, molecular weight: 170.18 g/mol) is an organofluorine compound featuring a fluorinated benzyl ether group linked to an ethanol moiety. Its structure comprises a 4-fluorobenzyl group attached via an ether linkage to the hydroxyl-bearing carbon of ethanol. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing properties of the fluorine atom, which enhance stability and modulate reactivity .
Properties
Molecular Formula |
C9H11FO2 |
|---|---|
Molecular Weight |
170.18 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methoxy]ethanol |
InChI |
InChI=1S/C9H11FO2/c10-9-3-1-8(2-4-9)7-12-6-5-11/h1-4,11H,5-7H2 |
InChI Key |
NFVKGIBDPOVUBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCCO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(4-Fluorobenzyloxy)-ethanol with analogous compounds:
Key Observations :
- Fluorine Impact: The fluorine atom in this compound reduces electron density in the aromatic ring compared to its non-fluorinated analog (2-(4-Benzylphenoxy)ethanol), enhancing stability and altering solubility. This makes the fluorinated compound more suitable for reactions requiring oxidative conditions .
- Functional Group Influence: The acetylated derivative (2-Acetyl-5-(4-fluorobenzyloxy)phenol) exhibits a higher melting point (112–114°C) due to hydrogen bonding and crystallinity from the acetyl and phenolic groups, unlike the ethanol derivative, which lacks such polar groups .
Spectroscopic Characterization
- NMR Data: this compound: Expected ¹H NMR signals include a triplet for the –CH₂OH group (δ ~3.6–3.8 ppm) and aromatic protons (δ ~7.0–7.4 ppm) with coupling patterns influenced by fluorine . 2-Acetyl-5-(4-fluorobenzyloxy)phenol (2e): Exhibits a phenolic –OH signal at δ 12.72 and aromatic protons at δ 7.37–6.45, with distinct splitting due to fluorine’s electronegativity .
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